molecular formula C19H11ClFN3O2 B11057169 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

Cat. No.: B11057169
M. Wt: 367.8 g/mol
InChI Key: CGEJTTZTSWKRCX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a unique combination of chloro, fluorophenyl, benzoxazole, and pyridine moieties

Preparation Methods

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile

    Cyclization Reactions: The formation of the benzoxazole ring is typically achieved through cyclization reactions involving appropriate precursors.

    Amidation: The final step often involves the formation of the carboxamide group through amidation reactions using suitable reagents and conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloro and fluoro groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Pharmaceuticals: It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C19H11ClFN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H11ClFN3O2/c20-17-14(2-1-9-22-17)18(25)23-13-7-8-16-15(10-13)24-19(26-16)11-3-5-12(21)6-4-11/h1-10H,(H,23,25)

InChI Key

CGEJTTZTSWKRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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